molecular formula C9H15N3O B11122093 1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide

1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B11122093
M. Wt: 181.23 g/mol
InChI Key: GUMUXPNAFFPIDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antifungal, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form coordination complexes with metal ions and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research domains .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1,5-dimethyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C9H15N3O/c1-4-5-10-9(13)8-6-7(2)12(3)11-8/h6H,4-5H2,1-3H3,(H,10,13)

InChI Key

GUMUXPNAFFPIDN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NN(C(=C1)C)C

Origin of Product

United States

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